molecular formula C12H7ClFNO3 B1490671 5-Chloro-2-(3-fluorophenoxy)nicotinic acid CAS No. 847730-36-3

5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Cat. No.: B1490671
CAS No.: 847730-36-3
M. Wt: 267.64 g/mol
InChI Key: JQYISFFUXOANIB-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a fluorinated nicotinic acid derivative of significant interest in modern research and development, particularly within medicinal and agrochemistry. This compound features a chloro- and phenoxy-substituted pyridine ring, a structure known as a heterocyclic framework, which is a dominant component in more than 85% of bioactive pharmaceuticals and agrochemicals . The strategic incorporation of fluorine and chlorine atoms is a key tool for medicinal chemists, as it can dramatically improve the metabolic stability, lipophilicity, and bioavailability of potential drug candidates . The primary research value of this compound lies in its use as a sophisticated building block for the synthesis of novel molecules. It serves as a key intermediate for exploring structure-activity relationships (SAR) in the design of new active compounds . Researchers utilize this scaffold in developing targets for various therapeutic areas, inspired by the proven efficacy of other fluorinated heterocycles in blockbuster drugs for treating conditions like cardiovascular disease, viral infections, and diabetes . Furthermore, its structural similarity to patented herbicidal nicotinamide derivatives makes it a valuable candidate for investigation in the discovery of new agrochemicals. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. All information provided is for research purposes.

Properties

IUPAC Name

5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYISFFUXOANIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorinated nicotinic acid moiety and a fluorinated phenoxy group. The synthesis typically involves:

  • Formation of the Nicotinic Acid Derivative : Starting from nicotinic acid, various synthetic routes can be employed to introduce the chloro and fluorophenoxy substituents.
  • Reactions with Fluorinated Phenols : The coupling reaction with 3-fluorophenol is crucial for obtaining the desired phenoxy substitution.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that this compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of nicotinic acids can enhance or inhibit nAChR activity, which is vital for neurotransmission and has implications in neurodegenerative diseases and addiction therapies.

  • Case Study : In a study examining various nicotinic acid derivatives, this compound displayed enhanced binding affinity to nAChRs compared to non-substituted analogs, suggesting its potential as a therapeutic agent in smoking cessation and cognitive enhancement .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

  • Research Findings : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

  • Mechanism of Action : The anti-inflammatory effects are hypothesized to arise from the modulation of specific signaling pathways associated with inflammation, potentially involving the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : Its structural similarities to acetylcholine allow it to bind effectively to nAChRs, influencing neurotransmitter release.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMIC (µg/mL) against S. aureusnAChR Binding AffinityAnti-inflammatory Activity
This compound7.81HighModerate
Nicotinic Acid>20ModerateLow
Other Nicotine DerivativesVariableVariableVariable

Scientific Research Applications

Neurological Disorders

The compound's structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Research indicates that compounds similar to 5-chloro-2-(3-fluorophenoxy)nicotinic acid may act as agonists or antagonists of nAChRs, leading to potential therapeutic applications in:

  • Alzheimer's Disease : Modulating nAChRs could enhance cognitive function and memory.
  • Parkinson's Disease : Targeting specific receptor subtypes may alleviate motor symptoms.
  • Nicotine Addiction : The compound may help in developing treatments for smoking cessation by influencing reward pathways.

Anticancer Properties

Preliminary studies suggest that derivatives of nicotinic acid can exhibit cytotoxic effects against cancer cell lines. The potential for this compound to act as an anticancer agent warrants further investigation into its mechanisms of action against various malignancies.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Phenoxy Group : Utilizing fluorinated phenols.
  • Nicotinic Acid Derivation : Employing standard methods for modifying carboxylic acids.

The halogen substituents can enhance electrophilic aromatic substitution reactions or nucleophilic additions, which are crucial for further functionalization in drug development.

Case Study 1: Interaction with Nicotinic Receptors

Research has demonstrated that compounds with similar structures can selectively bind to nAChR subtypes. For example, studies have shown that specific analogs exhibit varying affinities for α4β2 and α7 receptor subtypes, suggesting the potential for targeted therapies based on receptor selectivity .

Case Study 2: Anticancer Activity

In vitro studies have indicated that nicotinic acid derivatives can inhibit the proliferation of cancer cells such as Staphylococcus aureus and Bacillus subtilis. Further exploration into the structure-activity relationship (SAR) of these compounds could lead to the identification of more potent anticancer agents .

Comparison with Similar Compounds

Nicotinic Acid Derivatives with Halogenated Substituents

5-Chloro-2-(3-ethyl-phenoxy)-nicotinic acid (CAS 1316221-48-3)
  • Substituents : 5-Cl, 2-O-(3-ethylphenyl).
  • Molecular Weight : 277.7 g/mol.
5-Chloro-2-((2-methylpyridin-3-yl)oxy)nicotinic acid (CAS 1255147-31-9)
  • Substituents : 5-Cl, 2-O-(2-methylpyridin-3-yl).
  • Molecular Weight : 264.66 g/mol.
  • Key Differences : Replacement of the fluorophenyl group with a methylpyridinyl moiety introduces nitrogen-based hydrogen bonding, which may enhance solubility but reduce aromatic interactions in hydrophobic binding pockets .
5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4)
  • Substituents : 5-(2-fluorophenyl), 2-OH.
  • Molecular Weight : 233.20 g/mol.

Benzoic Acid Derivatives with Amino/Hydroxy Groups

5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (Compound 3e, )
  • Substituents : 5-Cl, 2-NH-(4-chlorophenyl).
  • Molecular Weight : 282 g/mol.
  • Melting Point : 227–230°C.
  • Key Differences: The amino linkage fosters hydrogen bonding, which may enhance target affinity but reduce metabolic stability compared to ether-linked analogs .
2-((4-Methoxyphenyl)amino)nicotinic acid (Compound 3f, )
  • Substituents : 2-NH-(4-methoxyphenyl).
  • Molecular Weight : 244 g/mol.
  • Melting Point : 216–218°C.

Pharmacokinetic and Structural Analogs

Clonixin (2-(3-chloro-o-toluidino)nicotinic acid)
  • Substituents : 2-NH-(3-chloro-o-tolyl).
  • Pharmacokinetics : Rapid absorption (peak plasma levels in 1 hour), major metabolites include hydroxylated derivatives.
  • Key Differences: The toluidino group facilitates rapid metabolism, whereas the phenoxy group in the target compound may prolong half-life due to reduced oxidative susceptibility .
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)
  • Substituents: 5-Cl, 2-O-(2,4-dichlorophenyl), phenol.
  • Activity: Broad-spectrum antimicrobial agent via enoyl reductase inhibition.
  • Key Differences: The phenolic structure and additional chlorines enhance antimicrobial potency but raise toxicity concerns compared to nicotinic acid derivatives .

Preparation Methods

Halogenation of Nicotinic Acid Derivatives

Oxidation and Purification Steps

Following the coupling reactions, oxidation or further functional group manipulations may be necessary to achieve the desired oxidation state of the nicotinic acid moiety or to remove protecting groups. Oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide can be used in suitable solvents like dichloromethane or acetonitrile.

Purification typically involves crystallization or chromatographic techniques to isolate the final product with high purity.

Summary of Preparation Methods

Step Reagents/Conditions Purpose
1. Halogenation POCl₃, DMF, base (e.g., sodium acetate), 80–120 °C Introduction of chlorine at 5-position
2. Coupling (Suzuki–Miyaura) 5-chloro-2-halonicotinic acid, 3-fluorophenylboronic acid, Pd catalyst, base, 80–110 °C Attachment of 3-fluorophenoxy group
3. Oxidation (if required) m-Chloroperoxybenzoic acid, H₂O₂, solvents Oxidation to desired functional state
4. Purification Crystallization, chromatography Isolation of pure compound

Research Findings and Industrial Considerations

  • The use of phosphorus oxychloride and DMF for halogenation is well-established for selective chlorination of pyridine rings, offering good yields and scalability.
  • Suzuki–Miyaura coupling is the preferred industrial method for introducing fluorophenoxy groups due to its robustness, tolerance to functional groups, and high efficiency.
  • Industrial synthesis optimizes reaction parameters to reduce by-products and improve cost-effectiveness, often employing continuous flow reactors for better control.
  • The presence of fluorine atoms, especially in the phenoxy group, significantly influences the compound’s biological activity and physicochemical properties, justifying the synthetic effort to incorporate such substituents.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between a halogenated nicotinic acid derivative and a fluorophenol. For example:

Start with 5-chloronicotinic acid and activate the hydroxyl group via esterification or halogenation.

React with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to substitute the chlorine at position 3.

Acidic hydrolysis to regenerate the carboxylic acid group.
Optimization tips:

  • Use coupling agents like TBTU for amide intermediates, as seen in similar nicotinamide syntheses .
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield .
  • Monitor reaction progress via HPLC or TLC to avoid over-substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR : Confirm substituent positions via <sup>1</sup>H and <sup>19</sup>F NMR. The fluorine atom’s deshielding effect and coupling patterns help verify the phenoxy group’s attachment .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₇ClFNO₃; theoretical MW: 267.02 g/mol).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ester or amide derivatives .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, phenoxy) influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentPositionEffect on ActivityExample Analog
Cl5Enhances metabolic stability6-Chloro-5-(trifluoromethyl)nicotinic acid
F3-phenoxyModulates electron density, improving target binding2-(Difluoromethyl)-6-hydroxynicotinic acid
  • Computational Modeling : Use DFT calculations to analyze electron-withdrawing effects of Cl/F on the aromatic ring’s reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments using exact solvent ratios and catalysts (e.g., TBTU vs. HATU in amide coupling) .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, discrepancies in IC₅₀ may arise from assay buffer pH or temperature variations .
  • Control Experiments : Test intermediate stability under storage conditions (e.g., ester hydrolysis in DMSO) .

Q. What advanced strategies can optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Synthesize methyl or ethyl esters to enhance bioavailability, followed by in vivo esterase cleavage .
  • Salt Formation : Explore sodium or ammonium salts to improve aqueous solubility (test via shake-flask method at pH 7.4) .
  • Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina. Prioritize compounds with lower binding energies (< -8 kcal/mol) .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. Analyze RMSD plots for conformational shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(3-fluorophenoxy)nicotinic acid
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5-Chloro-2-(3-fluorophenoxy)nicotinic acid

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